![molecular formula C8H9N B8659457 Ethenamine, 2-phenyl- CAS No. 5694-20-2](/img/structure/B8659457.png)
Ethenamine, 2-phenyl-
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Overview
Description
Ethenamine, 2-phenyl- is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity
Ethenamine, 2-phenyl- and its derivatives have been investigated for their potential antidepressant properties. A study examined a series of derivatives that inhibited norepinephrine and serotonin uptake, indicating possible antidepressant activity. Notably, certain compounds with halogen or methoxy substitutions showed promising results in rodent models, suggesting rapid onset of antidepressant effects .
Anticancer Properties
Research has indicated that derivatives of ethenamine, 2-phenyl- exhibit anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology. The mechanisms behind this activity are still under investigation but may involve the modulation of cellular signaling pathways associated with cell survival and proliferation.
Antiviral Activity
Some studies suggest that ethenamine-related compounds may possess antiviral properties. Research indicates that these compounds could inhibit viral replication or enhance host immune responses against viral pathogens. However, further studies are necessary to fully elucidate the mechanisms and efficacy of these compounds in antiviral applications.
Synthesis of Phenyl Ethylamine Derivatives
The synthesis of ethenamine, 2-phenyl- and its derivatives has been optimized to enhance yield and safety. Recent advancements in synthetic methodologies have focused on using safer reagents and conditions to produce these compounds efficiently. For example, an improved process for synthesizing hydroxy(cycloalkane)phenyl ethyl amine compounds has been developed, yielding higher purity products while minimizing hazardous byproducts .
Case Studies on Ethenamine Applications
Several case studies have documented the applications of ethenamine, 2-phenyl- in various research contexts. For instance, investigations into the compound's interaction with neurotransmitter systems have provided insights into its potential roles as a neuropharmacological agent. Additionally, studies involving the compound's reactivity with nitrous acid have explored its chemical behavior under different conditions, contributing to a deeper understanding of its properties .
Summary Table of Applications
Properties
CAS No. |
5694-20-2 |
---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-phenylethenamine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2 |
InChI Key |
UWRZIZXBOLBCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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